(4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone
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Description
Scientific Research Applications
Synthesis and Biological Activity
- A study discussed the synthesis of novel compounds with antibacterial activity against human pathogenic bacteria, highlighting the potential of certain moieties on the piperazine ring to inhibit bacterial growth, suggesting a pathway for developing compounds with significant biological activities (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Crystal Packing and Molecular Interactions
- Research on the crystal packing of certain compounds revealed insights into hydrogen bonding and crystal structure stability, providing a basis for understanding the solid-state characteristics of complex molecules (P. Dean et al., 2004).
Structural Studies and Theoretical Calculations
- A study on the title compound highlighted the importance of spectroscopic techniques in characterizing chemical structures, revealing intra and intermolecular interactions, and providing a foundation for theoretical calculations in drug design (C. S. Karthik et al., 2021).
Antimicrobial Activities
- Several studies focused on the synthesis and characterization of new derivatives with potential antibacterial and antifungal activities, underlining the significance of chemical modifications to enhance bioactivity (H. Bektaş et al., 2007).
Novel Synthesis Approaches
- Innovations in synthesis methods for creating new compounds with enhanced properties were detailed, indicating the continuous search for more effective and selective therapeutic agents (Muhammad Athar Abbasi et al., 2019).
Properties
IUPAC Name |
(4,5-dibromothiophen-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2F3N2OS/c17-12-9-13(25-14(12)18)15(24)23-6-4-22(5-7-23)11-3-1-2-10(8-11)16(19,20)21/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARPYAYBHYJDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=C(S3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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